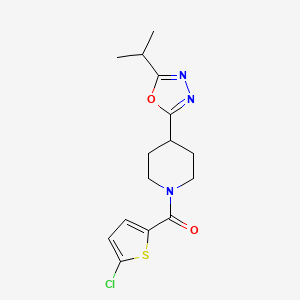
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Packing and Non-Covalent Interactions
A study by (Sharma et al., 2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of lone pair-π interaction and halogen bonding. These interactions play a significant role in stabilizing the molecular conformations of such derivatives in crystal environments.
Antibacterial Applications
Research by (Rai et al., 2010) explored the antibacterial activity of similar compounds. They found that certain derivatives exhibited significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.
Potential Anticancer Agents
A study by (Zhang et al., 2005) identified derivatives of 1,2,4-oxadiazole as novel apoptosis inducers with potential as anticancer agents. The study involved screening against various cancer cell lines.
Spectral Analysis and Anti-bacterial Properties
(Khalid et al., 2016) conducted a study on N-substituted derivatives of related compounds, focusing on their spectral analysis and antibacterial properties. This highlights the diverse biological activities of such compounds.
Structural Characterization in Drug Synthesis
In drug synthesis, a study by (Eckhardt et al., 2020) reported the structural characterization of a similar compound as a side product, showcasing its relevance in understanding drug synthesis processes.
Anticonvulsant Activity
A research study by (Rajak et al., 2010) investigated novel semicarbazones based 1,3,4-oxadiazoles for their anticonvulsant activity, suggesting potential therapeutic applications in neurology.
Isomorphism in Heterocyclic Analogues
(Swamy et al., 2013) explored isomorphism in heterocyclic analogues related to the chemical structure of interest, contributing to the understanding of molecular similarities and differences.
In Vitro Growth Inhibitory Activity in Cancer Cells
(Lefranc et al., 2013) studied the in vitro growth inhibitory activity of thiazole derivatives on cancer cell lines, revealing the potential of similar compounds in cancer therapy.
Thermal and Optical Studies
The thermal and optical properties of related compounds were investigated by (Karthik et al., 2021), providing insights into their stability and suitability for various applications.
Structural, DFT, and Docking Studies for Antibacterial Activity
(Shahana et al., 2020) conducted synthesis, spectral characterization, and docking studies on thiazole and thiophene derivatives, aiming to understand their antibacterial activity.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)13-17-18-14(21-13)10-5-7-19(8-6-10)15(20)11-3-4-12(16)22-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYEPMZGSMALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

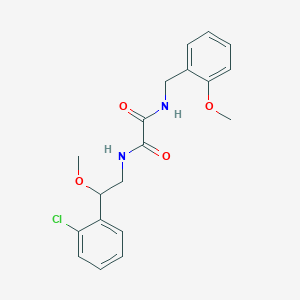
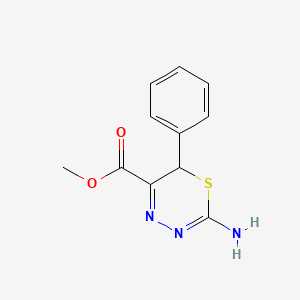
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)
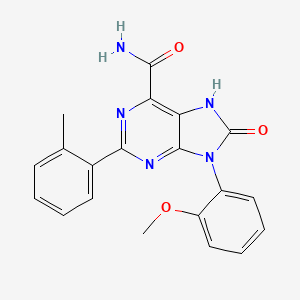

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)

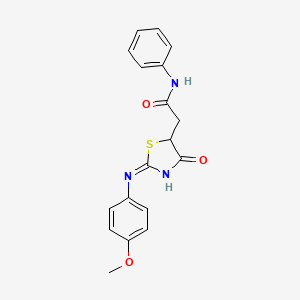
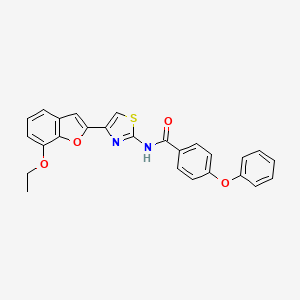
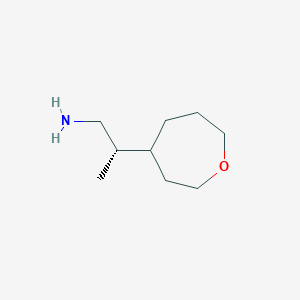

![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)
